molecular formula C19H19NO2 B3495853 N-(2,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(2,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B3495853
M. Wt: 293.4 g/mol
InChI Key: PAZLYPNWPLEHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acylation Reaction: The benzofuran derivative is then subjected to an acylation reaction with 2-(2,4-dimethylphenyl)acetyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.

Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted benzofuran and phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.

    Pathways Involved: The compound may modulate biochemical pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

    N-(2,4-dimethylphenyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.

    N-(2,4-dimethylphenyl)-2-(5-methylbenzofuran-3-yl)acetamide: Similar structure but with different substitution patterns.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-12-4-6-17(14(3)8-12)20-19(21)10-15-11-22-18-7-5-13(2)9-16(15)18/h4-9,11H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZLYPNWPLEHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=COC3=C2C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Reactant of Route 3
N-(2,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethylphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.